What is the chemical structure of 5-Hydroxybenzo[d]thiazol-2(3H)-one
What is the chemical structure of 5-Hydroxybenzo[d]thiazol-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini AI], Senior Application Scientist
This guide provides a comprehensive technical overview of 5-Hydroxybenzo[d]thiazol-2(3H)-one, a heterocyclic compound of interest in medicinal chemistry and materials science. While specific experimental data for this particular isomer is limited in publicly accessible literature, this document synthesizes available information on its structural characteristics, provides context through related compounds, and outlines general methodologies for its potential synthesis and characterization.
Chemical Identity and Molecular Structure
5-Hydroxybenzo[d]thiazol-2(3H)-one is a derivative of the benzothiazole scaffold, a bicyclic ring system composed of a fused benzene and thiazole ring. The "-one" suffix indicates the presence of a carbonyl group at the 2-position of the thiazole ring, and the "(3H)" denotes the location of the hydrogen atom on the nitrogen. The hydroxyl group is substituted at the 5-position of the benzene ring.
Table 1: Chemical Identifiers for 5-Hydroxybenzo[d]thiazol-2(3H)-one
| Identifier | Value | Source |
| CAS Number | 115045-83-5 | Chemical Abstracts Service |
| Molecular Formula | C₇H₅NO₂S | - |
| Molecular Weight | 167.19 g/mol | - |
| Canonical SMILES | O=C1NC2=CC(O)=CC=C2S1 | Inferred from structure |
| InChI | InChI=1S/C7H5NO2S/c9-5-2-1-4-6-7(5)11-3(10)8-6/h1-2,9H,(H,8,10) | Generated from SMILES |
| InChIKey | YPBHACYAINHCKA-UHFFFAOYSA-N | Generated from SMILES |
| IUPAC Name | 5-hydroxy-1,3-benzothiazol-2(3H)-one | Systematic Name |
Diagram 1: 2D Chemical Structure of 5-Hydroxybenzo[d]thiazol-2(3H)-one
Caption: Retrosynthetic analysis for 5-Hydroxybenzo[d]thiazol-2(3H)-one.
Proposed Experimental Protocol:
This protocol is a generalized procedure and requires optimization for temperature, reaction time, and purification methods.
Step 1: Synthesis of 2-Amino-4-mercaptophenol (Starting Material)
The synthesis of this precursor is a critical and often challenging step. One potential route could involve the reduction of a corresponding disulfide or the introduction of a thiol group onto a substituted aminophenol.
Step 2: Cyclization to form the Benzothiazolone Ring
-
Reaction Setup: In a well-ventilated fume hood, dissolve 2-amino-4-mercaptophenol in a suitable aprotic solvent (e.g., tetrahydrofuran or dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Cool the solution in an ice bath (0 °C). Slowly add a phosgene equivalent, such as triphosgene or carbonyldiimidazole (CDI), to the stirred solution. The addition should be dropwise to control the exothermic reaction.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up and Purification:
-
Quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 5-Hydroxybenzo[d]thiazol-2(3H)-one.
-
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents the oxidation of the thiol group in the starting material.
-
Aprotic Solvent: Prevents reaction with the highly reactive phosgene equivalent.
-
Low Temperature: Controls the exothermicity of the reaction and minimizes the formation of byproducts.
-
Phosgene Equivalents: Triphosgene and CDI are safer alternatives to highly toxic phosgene gas for introducing the carbonyl group.
Spectroscopic Characterization (Predicted)
Without experimental data, we can predict the expected spectral characteristics based on the structure of the molecule.
Table 2: Predicted Spectroscopic Data for 5-Hydroxybenzo[d]thiazol-2(3H)-one
| Technique | Predicted Features |
| ¹H NMR | - Aromatic protons on the benzene ring (multiple signals in the range of δ 6.5-7.5 ppm). - A broad singlet for the N-H proton (variable chemical shift). - A singlet for the O-H proton (variable chemical shift). |
| ¹³C NMR | - A signal for the carbonyl carbon (C=O) in the range of δ 170-180 ppm. - Aromatic carbon signals in the range of δ 110-160 ppm. |
| IR Spectroscopy | - A broad O-H stretching band around 3200-3600 cm⁻¹. - An N-H stretching band around 3100-3300 cm⁻¹. - A strong C=O stretching band around 1680-1720 cm⁻¹. - C=C stretching bands for the aromatic ring in the range of 1450-1600 cm⁻¹. |
| Mass Spectrometry | - A molecular ion peak [M]⁺ at m/z = 167. - Fragmentation patterns corresponding to the loss of CO and other fragments. |
Potential Biological and Pharmacological Significance
The benzothiazole scaffold is a well-established pharmacophore present in numerous compounds with a wide range of biological activities. [1]Derivatives of benzothiazol-2(3H)-one have been investigated for various therapeutic applications.
Diagram 3: Potential Areas of Biological Investigation
Caption: Potential pharmacological activities of 5-Hydroxybenzo[d]thiazol-2(3H)-one.
The presence of the hydroxyl group at the 5-position may influence the compound's antioxidant properties and its ability to interact with biological targets through hydrogen bonding. Further research is warranted to explore the specific biological activities of this compound.
Safety and Handling
Specific toxicological data for 5-Hydroxybenzo[d]thiazol-2(3H)-one is not available. However, as with any research chemical, it should be handled with appropriate care in a laboratory setting.
General Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
In case of contact, wash the affected area thoroughly with water.
-
Store in a tightly sealed container in a cool, dry place.
Conclusion and Future Directions
5-Hydroxybenzo[d]thiazol-2(3H)-one represents an interesting, yet underexplored, member of the benzothiazole family. This guide has provided a foundational understanding of its chemical structure and has outlined logical pathways for its synthesis and characterization based on established chemical principles.
Future research should focus on:
-
Developing and optimizing a reliable synthetic route to obtain the compound in sufficient purity and yield.
-
Comprehensive spectroscopic characterization to confirm its structure and provide reference data for future studies.
-
Systematic evaluation of its biological activities , including antimicrobial, anticancer, and enzyme inhibitory properties.
-
Toxicological assessment to determine its safety profile.
The insights gained from such studies will be invaluable in determining the potential of 5-Hydroxybenzo[d]thiazol-2(3H)-one as a lead compound in drug discovery or as a functional material in other scientific applications.
References
-
PubChem. (n.d.). 5-Hydroxy-1,3-benzothiazol-2(3H)-one. Retrieved from [Link]
-
De, A., & G, K. (2018). A review on environmental occurrence, fate, exposure, and toxicity of benzothiazoles. Environmental Science & Technology, 52(9), 5022-5040. [Link]
